ETHYL (2Z)-2-[2-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[2-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted phenols, chloro compounds, and thiazolopyrimidine precursors. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[2-(5-CHLORO-2-HYDROXYPHENYL)ETHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Phenyl-substituted thiazoles: These compounds have phenyl groups attached to the thiazole ring, similar to the compound .
Uniqueness
Ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and substituents. This unique structure may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H23ClN2O5S |
---|---|
Molecular Weight |
499g/mol |
IUPAC Name |
ethyl (2Z)-2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23ClN2O5S/c1-4-33-24(31)21-14(2)27-25-28(22(21)15-5-9-18(32-3)10-6-15)23(30)20(34-25)12-7-16-13-17(26)8-11-19(16)29/h5-6,8-13,22,29H,4,7H2,1-3H3/b20-12- |
InChI Key |
PBLNSLQJJLNPGN-NDENLUEZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/CC4=C(C=CC(=C4)Cl)O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CCC4=C(C=CC(=C4)Cl)O)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CCC4=C(C=CC(=C4)Cl)O)S2)C |
Origin of Product |
United States |
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